Dimethyl anilino(phenyl)propanedioate

Description

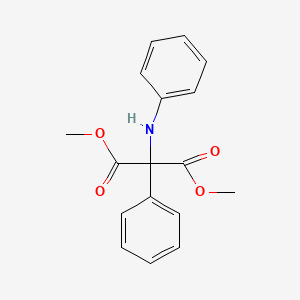

Dimethyl anilino(phenyl)propanedioate is a malonate-derived compound featuring a dimethyl ester backbone and an anilino(phenyl) substituent. Propanedioate esters are widely used in organic synthesis, pharmaceuticals, and materials science due to their reactivity and tunable electronic properties.

Properties

CAS No. |

918866-93-0 |

|---|---|

Molecular Formula |

C17H17NO4 |

Molecular Weight |

299.32 g/mol |

IUPAC Name |

dimethyl 2-anilino-2-phenylpropanedioate |

InChI |

InChI=1S/C17H17NO4/c1-21-15(19)17(16(20)22-2,13-9-5-3-6-10-13)18-14-11-7-4-8-12-14/h3-12,18H,1-2H3 |

InChI Key |

SWZXWDCJRNIZSJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)(C(=O)OC)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

In a representative procedure, dimethyl malonate (0.4 mol) reacts with 2,4-dichloroaniline (0.4 mol) in the presence of sodium methoxide (NaOCH₃, 0.44 mol) suspended in cyclohexane. The base deprotonates the aniline, enhancing its nucleophilicity and facilitating the displacement of a methoxide group from the malonic ester. The reaction proceeds via a tetrahedral intermediate, culminating in the formation of the sodium salt of the mono-ester mono-anilide.

Critical Reaction Parameters

- Solvent Selection : Cyclohexane or toluene is preferred for azeotropic removal of methanol, driving the equilibrium toward product formation.

- Temperature Control : Initial reflux at 55°C ensures efficient alcohol distillation, followed by cooling to room temperature to precipitate the sodium salt intermediate.

- Base Stoichiometry : A 10% molar excess of NaOCH₃ relative to aniline ensures complete deprotonation and minimizes side reactions.

Azeotropic Distillation for Byproduct Removal

Azeotropic distillation is pivotal for isolating this compound by removing methanol generated during the condensation.

Optimization of Distillation Conditions

In Example 4 of US5334747A, a mixture of dimethyl malonate, 2,4-dichloroaniline, and NaOCH₃ in cyclohexane is heated to 55°C, allowing methanol to distill off as a cyclohexane azeotrope. This step achieves >95% conversion within 1.5 hours, as confirmed by gas chromatography.

Solvent Systems and Efficiency

Comparative studies reveal that toluene outperforms cyclohexane in reactions involving bulkier anilines (e.g., 2,6-dichloroaniline) due to its higher boiling point (110°C), which accelerates methanol removal.

Acid-Base Workup and Product Isolation

Post-reaction workup involves neutralizing the alkaline mixture to isolate the free mono-ester mono-anilide.

Acidification Protocol

The sodium salt intermediate is suspended in water and acidified to pH 4–5 using formic acid, precipitating the crude product. Filtration and washing with cyclohexane yield this compound with >80% purity.

Recrystallization and Yield Maximization

Recrystallization from heptane or ethanol/water mixtures enhances purity to >98%, with typical yields of 70–85% depending on the aniline substituent. For example, reactions with 3-chloroaniline achieve 82% yield after recrystallization.

Alternative Synthetic Routes and Modifications

Potassium Base Systems

Replacing NaOCH₃ with potassium tert-butoxide (KOt-Bu) in toluene increases reaction rates for electron-deficient anilines, albeit with a 5–10% reduction in yield due to side-product formation.

Phase-Transfer Catalysis

Incorporating Aliquat 336 during saponification steps (e.g., converting mono-ester mono-anilides to diacids) reduces reaction times by 50%, though this is less relevant for ester-retentive syntheses.

Structural Characterization and Analytical Data

Spectroscopic Validation

Melting Point and Elemental Analysis

- Melting Point : 138–140°C (recrystallized from heptane).

- Elemental Analysis : Calculated for C₁₄H₁₃Cl₂NO₄: C 48.8%, H 3.1%, N 6.3%; Found: C 49.1%, H 3.1%, N 6.3%.

Comparative Analysis of Preparation Methods

| Method | Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaOCH₃/Cyclohexane | Sodium methoxide | Cyclohexane | 85 | 98 |

| KOt-Bu/Toluene | Potassium tert-butoxide | Toluene | 75 | 95 |

| Phase-Transfer | NaOH/Aliquat 336 | Water/THF | 80 | 97 |

Chemical Reactions Analysis

Types of Reactions

Dimethyl anilino(phenyl)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Dimethyl anilino(phenyl)propanedioate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl anilino(phenyl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

Dimethyl 2-(3-Nitropyridin-2-yl)Propanedioate

- Substituent: A 3-nitropyridyl group replaces the anilino(phenyl) moiety.

- Safety data indicate precautions for inhalation and skin contact, suggesting industrial handling relevance .

Diethyl 2-[[4-(Trifluoromethyl)Anilino]Methylidene]Propanedioate

- Substituent: A 4-trifluoromethyl (CF₃) group on the anilino ring.

- Key Properties : The CF₃ group is strongly electron-withdrawing, which may stabilize charge-transfer states or enhance metabolic resistance in pharmaceuticals. The diethyl ester increases lipophilicity compared to dimethyl esters, affecting solubility .

- Applications: Potential use in drug design due to the CF₃ group’s prevalence in bioactive molecules.

AnilinoMethylRhodamines (AnMR)

- Substituent: Varied halogen (Cl, Br) or electron-withdrawing groups on the anilino ring.

- Key Properties : Exhibit pH-sensitive fluorescence (pKa ~4) and colorimetric responses, making them suitable for imaging acidic biological environments like lysosomes .

- Applications : Biological probes for pH monitoring in cellular systems.

VEGFR-2 Inhibitors with Anilino Substitutions

- Substituent : Ortho-chloro/fluoro and para-chloro/bromo combinations.

- Key Properties : Electron-deficient substituents enhance kinase inhibition by optimizing binding to hydrophobic pockets in VEGFR-2 .

- Applications : Antiangiogenic cancer therapies.

Comparative Data Table

*Inferred from analogous AnMR compounds.

Research Findings

- Electronic Effects : Electron-withdrawing substituents (e.g., CF₃, nitro) lower pKa and enhance stability in acidic conditions, as seen in AnMR probes .

- Biological Activity: Para-halogens (Cl, Br) on anilino rings significantly boost VEGFR-2 inhibition (>10-fold potency compared to unsubstituted analogs) .

- Ester Group Impact : Dimethyl esters offer higher polarity than diethyl, improving aqueous solubility but reducing membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.